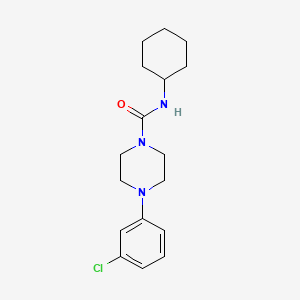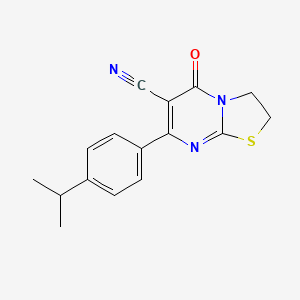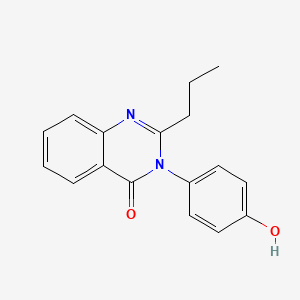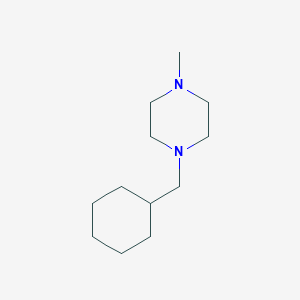
5-(1,3-benzothiazol-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzothiazol-2-yl)-2-methoxyphenol: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method is the condensation of 2-aminobenzenethiol with 2-methoxybenzaldehyde in the presence of a catalyst such as piperidine in ethanol solvent . The reaction mixture is then heated under reflux conditions to facilitate the cyclization process, forming the benzothiazole ring.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance reaction efficiency and yield . These methods reduce the need for excessive solvents and harsh reaction conditions, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the benzothiazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and phenol groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry: 5-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, benzothiazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their ability to inhibit enzymes and proteins involved in disease pathways, making them candidates for the treatment of conditions such as cancer and infectious diseases .
Industry: In industrial applications, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry, antioxidants, and corrosion inhibitors. Their stability and reactivity make them suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation . This inhibition can lead to the suppression of cancer cell growth and the treatment of infectious diseases.
Comparison with Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)phenol
- 2-(1,3-Benzothiazol-2-yl)-4-methoxyphenol
- 2-(1,3-Benzothiazol-2-yl)-6-methoxyphenol
Comparison: 5-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is unique due to the presence of the methoxy group at the 2-position of the phenol ring. This structural feature can influence the compound’s reactivity and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a more potent and versatile molecule for various applications .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-12-7-6-9(8-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCLPNGLALERQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-[(4-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)


![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5884305.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate](/img/structure/B5884307.png)

![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)


